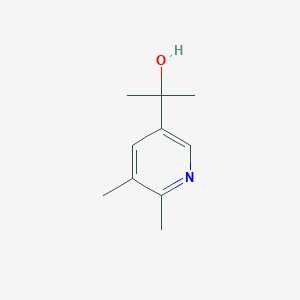

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol

CAS No.: 1862885-26-4

Cat. No.: VC7875456

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1862885-26-4 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2-(5,6-dimethylpyridin-3-yl)propan-2-ol |

| Standard InChI | InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 |

| Standard InChI Key | IYJDTPGBDJKBDO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C)C(C)(C)O |

| Canonical SMILES | CC1=CC(=CN=C1C)C(C)(C)O |

Introduction

Structural and Chemical Identity

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol (CAS: 1862885-26-4) is a pyridine derivative characterized by a hydroxyl-bearing tertiary carbon attached to the pyridine ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . The structural features include:

-

A pyridine ring substituted with methyl groups at positions 5 and 6.

-

A propan-2-ol group (-C(CH₃)₂OH) at position 3.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| SMILES | CC(O)(C)C1=CN=C(C(=C1)C)C | |

| IUPAC Name | 2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |

| LogP (Partition Coefficient) | 1.93 | |

| Topological Polar Surface Area (TPSA) | 33.12 Ų |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic addition or substitution reactions on pre-functionalized pyridine intermediates. A plausible route involves:

-

Pyridine Functionalization: Bromination or nitration of 3,5-dimethylpyridine to introduce reactive sites .

-

Grignard Reaction: Reaction of a pyridine-bound ketone (e.g., 5,6-dimethylpyridin-3-yl-propan-2-one) with methylmagnesium bromide to form the tertiary alcohol .

Example Synthesis Protocol

-

Step 1: Bromination of 3,5-dimethylpyridine using AlCl₃ and Br₂ in acetic anhydride yields 3,5-dimethyl-2,6-dibromopyridine .

-

Step 2: Hydrolysis of the brominated intermediate under basic conditions (NaOH) forms the corresponding alcohol .

-

Step 3: Purification via recrystallization in methanol or ethanol .

Yield Optimization

| Parameter | Optimal Condition | Purity Achieved |

|---|---|---|

| Reaction Temperature | 45–70°C | ≥95% (HPLC) |

| Solvent System | Ethanol/Water | 96% |

| Catalyst | Lewis acids (e.g., AlCl₃) |

Physicochemical Properties

Thermal and Solubility Data

Spectroscopic Data

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing catechol-O-methyltransferase (COMT) inhibitors, such as entacapone analogs, used in Parkinson’s disease therapy . Its tertiary alcohol group enhances metabolic stability, making it suitable for drug design .

Key Pharmaceutical Studies

| Study Focus | Finding | Source |

|---|---|---|

| COMT Inhibition | Improved pharmacokinetics vs. tolcapone | |

| Microparticulate Formulation | Enhanced bioavailability via ball milling |

Agrochemicals

As a pyridine derivative, it is explored in herbicide and insecticide formulations due to its ability to disrupt enzymatic pathways in pests .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Use gloves and protective clothing |

| H319: Eye irritation | Wear safety goggles |

| H335: Respiratory irritation | Use in ventilated areas |

| Supplier | Purity | Price (250 mg) |

|---|---|---|

| Chemscene | 98% | $294 |

| Alchimica | 98% | €1,738.69 |

| American Elements | 99% | $450 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume